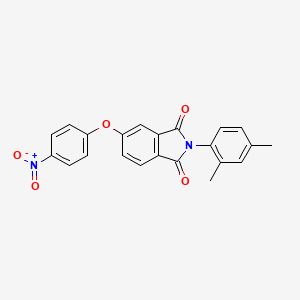
3-chloro-1-(2-chlorophenyl)-4-(dibenzylamino)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reactants: Chlorinated pyrrole, dibenzylamine.
- Conditions: Often performed in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques like recrystallization or chromatography.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(2-chlorophenyl)-4-(dibenzylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions One common method starts with the preparation of the pyrrole ring through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine
-
Paal-Knorr Synthesis
- Reactants: 1,4-dicarbonyl compound, ammonia or primary amine.
- Conditions: Typically conducted in an inert atmosphere with a solvent like ethanol or acetic acid.
-
Chlorination
- Reactants: Pyrrole derivative, chlorine gas or N-chlorosuccinimide (NCS).
- Conditions: Carried out at low temperatures to control the reaction and prevent over-chlorination.
化学反応の分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction
- Reduction can occur at the carbonyl groups, converting them into alcohols.
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Substitution
- The chloro groups can be substituted by nucleophiles such as amines or thiols.
- Common reagents: Ammonia (NH₃), thiourea.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Alcohol derivatives of the pyrrole ring.
Substitution: Amino or thiol-substituted pyrrole derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 3-chloro-1-(2-chlorophenyl)-4-(dibenzylamino)-1H-pyrrole-2,5-dione exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved can vary but often include binding to active sites or allosteric sites, leading to inhibition or activation of the target molecules.
類似化合物との比較
Similar Compounds
3-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione: Lacks the dibenzylamino group, which may affect its reactivity and applications.
4-(dibenzylamino)-1H-pyrrole-2,5-dione: Lacks the chloro substituents, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of both chloro and dibenzylamino groups in 3-chloro-1-(2-chlorophenyl)-4-(dibenzylamino)-1H-pyrrole-2,5-dione makes it unique, providing a distinct set of chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
特性
分子式 |
C24H18Cl2N2O2 |
|---|---|
分子量 |
437.3 g/mol |
IUPAC名 |
3-chloro-1-(2-chlorophenyl)-4-(dibenzylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C24H18Cl2N2O2/c25-19-13-7-8-14-20(19)28-23(29)21(26)22(24(28)30)27(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChIキー |
QOMBELISIRSBLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C(=O)N(C3=O)C4=CC=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11653309.png)
![4-(4-Chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11653312.png)
![3-amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11653319.png)
![5-(3-chloro-2-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11653326.png)

![(2E)-2-(benzenesulfonyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11653357.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11653358.png)
![N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B11653360.png)
![N-{3-[(1E)-1-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B11653362.png)
![Ethyl 6-ethyl-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653375.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11653376.png)
![2-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11653386.png)
![(5E)-3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653398.png)
